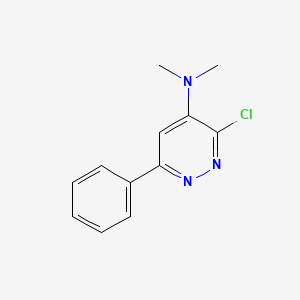
3-Chloro-N,N-dimethyl-6-phenylpyridazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N,N-dimethyl-6-phenylpyridazin-4-amine is a heterocyclic compound with the molecular formula C({12})H({12})ClN(_{3}) It features a pyridazine ring substituted with a chlorine atom at the 3-position, a phenyl group at the 6-position, and a dimethylamino group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N,N-dimethyl-6-phenylpyridazin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,6-dichloropyridazine and phenylhydrazine.
Formation of Intermediate: The reaction between 3,6-dichloropyridazine and phenylhydrazine in the presence of a base such as sodium ethoxide leads to the formation of 3-chloro-6-phenylpyridazine.
Amination: The intermediate is then subjected to nucleophilic substitution with dimethylamine under reflux conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N,N-dimethyl-6-phenylpyridazin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3-position can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can modify the pyridazine ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})).
Major Products
Substitution Products: Depending on the nucleophile, various substituted pyridazines can be formed.
Oxidation Products: N-oxides of the pyridazine ring.
Reduction Products: Reduced forms of the pyridazine ring or the substituents.
Scientific Research Applications
3-Chloro-N,N-dimethyl-6-phenylpyridazin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-N,N-dimethyl-6-phenylpyridazin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-phenylpyridazine: Lacks the dimethylamino group, which may affect its reactivity and biological activity.
N,N-Dimethyl-6-phenylpyridazin-4-amine: Lacks the chlorine atom, which can influence its chemical properties and reactivity.
Uniqueness
3-Chloro-N,N-dimethyl-6-phenylpyridazin-4-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.
Properties
CAS No. |
89868-00-8 |
|---|---|
Molecular Formula |
C12H12ClN3 |
Molecular Weight |
233.69 g/mol |
IUPAC Name |
3-chloro-N,N-dimethyl-6-phenylpyridazin-4-amine |
InChI |
InChI=1S/C12H12ClN3/c1-16(2)11-8-10(14-15-12(11)13)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
YJVOHRIWDUUTRN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=NN=C1Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5,8-Trimethyl-7,8-dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione](/img/structure/B12906559.png)
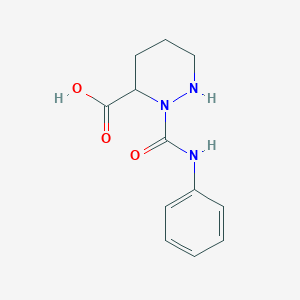
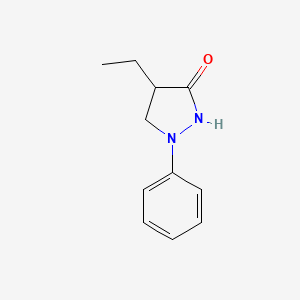
![Cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12906587.png)
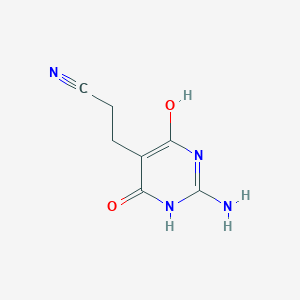
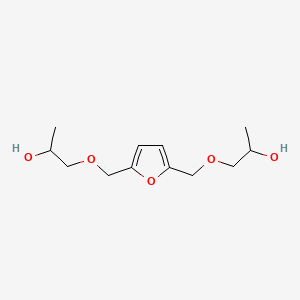
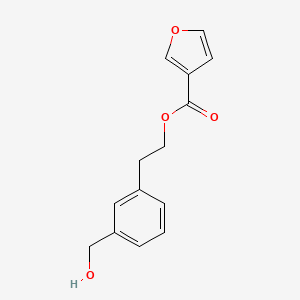
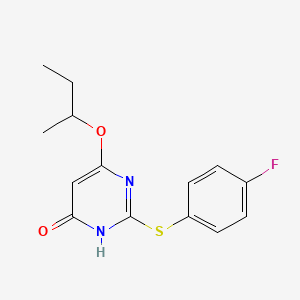
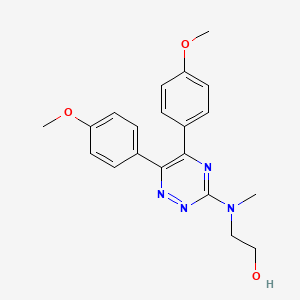

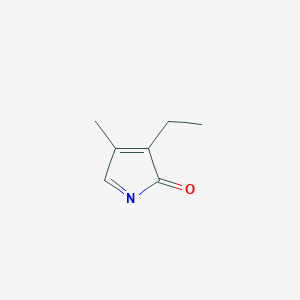

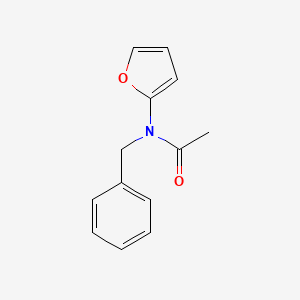
![2-decyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12906643.png)
